molecular formula C15H12N2O B12972129 3-(4-Aminobenzylidene)indolin-2-one

3-(4-Aminobenzylidene)indolin-2-one

Cat. No.: B12972129
M. Wt: 236.27 g/mol
InChI Key: RUMSQFKEQXWYJI-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminobenzylidene)indolin-2-one is a compound that belongs to the indolin-2-one family, characterized by the presence of an indole ring fused with a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing 3-(4-Aminobenzylidene)indolin-2-one is through the Knoevenagel condensation reaction. This involves the reaction of oxindole with an aldehyde in the presence of a base, typically under reflux conditions . The reaction can be represented as follows:

Oxindole+AldehydeThis compound\text{Oxindole} + \text{Aldehyde} \rightarrow \text{this compound} Oxindole+Aldehyde→this compound

Industrial Production Methods

Industrial production of this compound often involves the use of palladium-catalyzed reactions due to their efficiency and high yield. These methods include intramolecular hydroarylation of N-aryl-propiolamides and C-H functionalization/intramolecular alkenylation .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobenzylidene)indolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzylidene)indolin-2-one
  • 3-(4-Methylbenzylidene)indolin-2-one
  • 3-(4-Chlorobenzylidene)indolin-2-one

Uniqueness

3-(4-Aminobenzylidene)indolin-2-one is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(3Z)-3-[(4-aminophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,16H2,(H,17,18)/b13-9-

InChI Key

RUMSQFKEQXWYJI-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)N)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)N)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.